molecular formula C9H9BrClN3 B13895512 6-Bromo-4-chloro-3-isopropyl-3h-imidazo[4,5-c]pyridine

6-Bromo-4-chloro-3-isopropyl-3h-imidazo[4,5-c]pyridine

Cat. No.: B13895512
M. Wt: 274.54 g/mol
InChI Key: OSUNFMHDXOQCOU-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-3-isopropyl-3H-imidazo[4,5-c]pyridine is an organic compound that belongs to the imidazo[4,5-c]pyridine family. This compound is characterized by its unique structure, which includes a bromine atom at the 6th position, a chlorine atom at the 4th position, and an isopropyl group at the 3rd position. It is a white to yellow crystalline solid with specific solubility properties .

Preparation Methods

The synthesis of 6-Bromo-4-chloro-3-isopropyl-3H-imidazo[4,5-c]pyridine typically involves multi-step organic synthesis routes. One common method includes the use of dimethylformamide (DMF) as a solvent, potassium carbonate (K2CO3) as a base, and tetrabutylammonium bromide (t-BAB) as a phase transfer catalyst. The reaction is carried out at room temperature for several hours . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

6-Bromo-4-chloro-3-isopropyl-3H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming new compounds.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Bromo-4-chloro-3-isopropyl-3H-imidazo[4,5-c]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloro-3-isopropyl-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

6-Bromo-4-chloro-3-isopropyl-3H-imidazo[4,5-c]pyridine can be compared with other imidazo[4,5-c]pyridine derivatives, such as:

  • 6-Bromo-4-chloro-3-methyl-3H-imidazo[4,5-c]pyridine
  • 6-Bromo-4-chloro-3-ethyl-3H-imidazo[4,5-c]pyridine

These compounds share a similar core structure but differ in the substituents attached to the imidazo[4,5-c]pyridine ring. The unique combination of bromine, chlorine, and isopropyl groups in this compound contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C9H9BrClN3

Molecular Weight

274.54 g/mol

IUPAC Name

6-bromo-4-chloro-3-propan-2-ylimidazo[4,5-c]pyridine

InChI

InChI=1S/C9H9BrClN3/c1-5(2)14-4-12-6-3-7(10)13-9(11)8(6)14/h3-5H,1-2H3

InChI Key

OSUNFMHDXOQCOU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=NC2=CC(=NC(=C21)Cl)Br

Origin of Product

United States

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